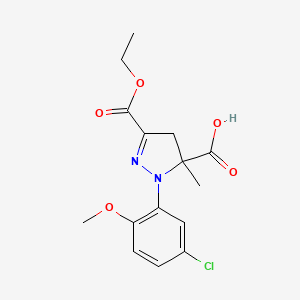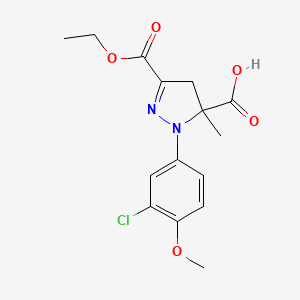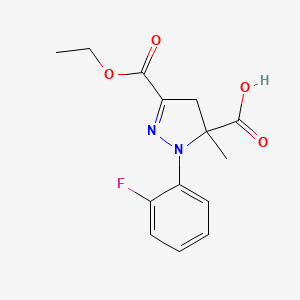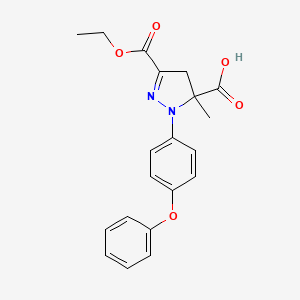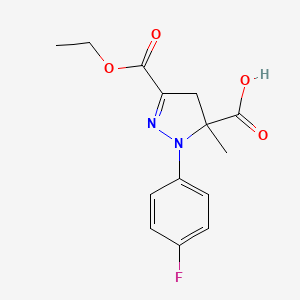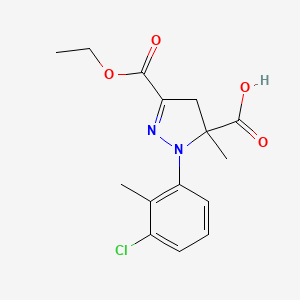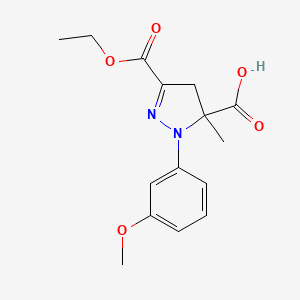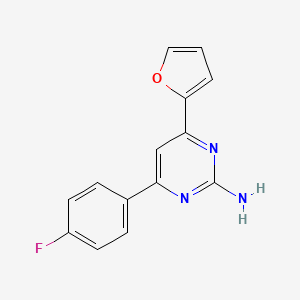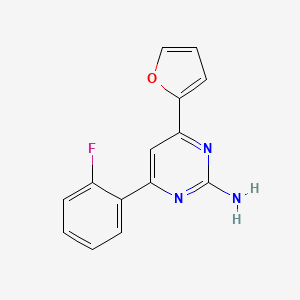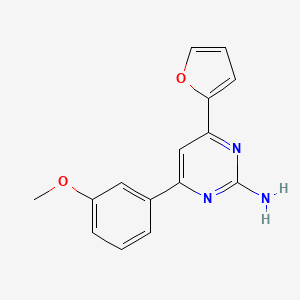
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is an organic compound that is a member of the pyrimidine family. It is a useful synthetic intermediate in the synthesis of other pyrimidine compounds, and its biological activity has been studied in several research studies.
Aplicaciones Científicas De Investigación
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as a substrate for the synthesis of other pyrimidine derivatives, such as 4-(2-furylmethyleneamino)-6-methoxy-aniline, which has been studied for its anti-inflammatory and anti-cancer properties. In addition, 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been used as an intermediate in the synthesis of other pyrimidine compounds, such as 4-amino-2-furylmethyleneamino-6-methoxy-aniline, which has been studied for its antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the synthesis of DNA and RNA, which may explain its potential applications in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine are still being studied. However, preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties, as well as potential antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a useful synthetic intermediate in the synthesis of other pyrimidine compounds, and its biological activity has been studied in several research studies. The main advantage of using this compound in laboratory experiments is that it is relatively inexpensive and easy to obtain. However, there are some limitations to using this compound in laboratory experiments. For example, the reaction conditions for the synthesis of this compound are relatively mild, which means that it is not suitable for synthesizing more complex compounds. Additionally, the compound is not very stable and can degrade over time, which means that it must be stored and handled with care.
Direcciones Futuras
The potential applications of 4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine are still being explored. As such, there are several possible future directions for research in this area. These include further studies on its mechanism of action, as well as the development of new synthetic methods for the production of this compound. Additionally, further research is needed to explore its potential applications in the treatment of diseases, as well as its potential as an intermediate in the synthesis of other pyrimidine compounds. Finally, further studies are needed to explore the potential toxicity of this compound, as well as its potential for causing adverse effects in humans.
Métodos De Síntesis
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized by the condensation of 4-acetamido-2-furylmethyleneamino-6-methoxy-aniline with ethyl acetoacetate in the presence of a base in an aqueous medium. The reaction is carried out at room temperature and results in the formation of the desired compound in a yield of up to 90%.
Propiedades
IUPAC Name |
4-(furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-19-11-5-2-4-10(8-11)12-9-13(18-15(16)17-12)14-6-3-7-20-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWYXYRHEIVRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

